molecular formula C12H16N3NaO4 B2515913 Sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate CAS No. 2177258-76-1

Sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate

Cat. No. B2515913
CAS RN: 2177258-76-1
M. Wt: 289.267
InChI Key: PATBPAYBQOGUOO-UHFFFAOYSA-M
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Description

Sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C12H16N3NaO4 . It belongs to the class of organic compounds known as gamma amino acids and derivatives .


Synthesis Analysis

The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound can be synthesized using room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring attached to a tert-butoxycarbonyl group and an ethyl group. The tert-butoxycarbonyl group is a protecting group used in organic synthesis .


Chemical Reactions Analysis

The Boc group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The compound can also participate in reactions involving amino acid ionic liquids (AAILs) for organic synthesis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.27 . Further physical and chemical properties such as melting point, boiling point, and solubility would require additional specific experimental data.

Mechanism of Action

The mechanism of action of this compound in chemical reactions often involves the addition or removal of the Boc group. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

properties

IUPAC Name

sodium;4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4.Na/c1-12(2,3)19-11(18)14-7-5-8-4-6-13-9(15-8)10(16)17;/h4,6H,5,7H2,1-3H3,(H,14,18)(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATBPAYBQOGUOO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=NC=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N3NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyrimidine-2-carboxylate

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